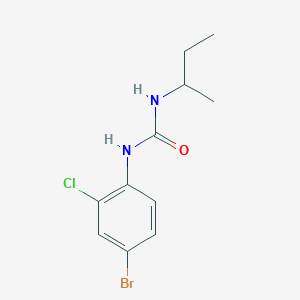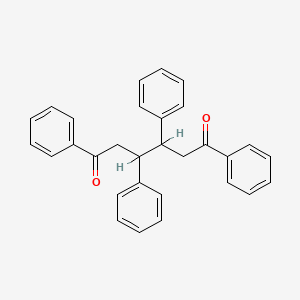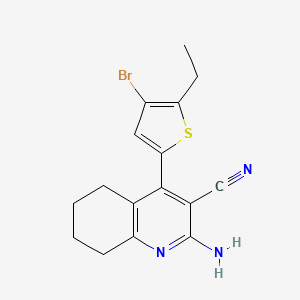
N-(4-bromo-2-chlorophenyl)-N'-(sec-butyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(4-bromo-2-chlorophenyl)-N'-(sec-butyl)urea and related compounds typically involves multi-step chemical reactions starting from specific phenyl compounds and urea derivatives. For instance, the synthesis of related N-substituted-S-(+)-3-methyl-2-(4-chlorophenyl)butyryl(thio)urea compounds was achieved from S-(+)-3-methyl-2-(4-chlorophenyl)butyric acid, demonstrating the utility of chlorophenyl precursors in synthesizing complex urea derivatives (Xue Si-jia, 2009).
Molecular Structure Analysis
The molecular structure of related compounds such as N‐p‐Bromophenyl‐N′‐(2‐chlorobenzoyl)urea has been studied, revealing that bromophenyl and chlorophenyl groups can adopt cis and trans positions relative to the urea carbonyl group. These structures form dimers via intermolecular hydrogen bonds, indicating a propensity for molecular interactions that may be relevant for N-(4-bromo-2-chlorophenyl)-N'-(sec-butyl)urea as well (B. Yamin & A. Mardi, 2003).
Chemical Reactions and Properties
Chemical reactions involving urea derivatives often lead to the formation of key intermediates for various applications. For example, N-(4-Chloro-3-trifluoromethylphenyl)-N′-(4-bromophenyl)urea, a related compound, was synthesized as a key intermediate of the antitumor agent sorafenib, showcasing the potential for urea derivatives in pharmaceutical applications (Yan Feng-mei & Liu He-qin, 2009).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are essential for understanding the behavior of chemical compounds. Studies on related urea derivatives have highlighted their crystalline structures and the impact of molecular interactions on these properties. For instance, the synthesis and characterization of 5-bromo-3-sec-butyl-6-methyluracil, another brominated urea compound, provided insights into its structure and properties, which can be informative for studying N-(4-bromo-2-chlorophenyl)-N'-(sec-butyl)urea (Huixue Ren et al., 2008).
Chemical Properties Analysis
The chemical properties of urea derivatives, including reactivity, stability, and interaction with other compounds, are crucial for their application in various fields. Research into the synthesis and reactivity of related compounds such as N,N'-Dichlorobis(2,4,6-trichlorophenyl)urea has shed light on the potential chemical behaviors of N-(4-bromo-2-chlorophenyl)-N'-(sec-butyl)urea, especially in terms of its reactivity and potential as a chlorinating agent (M. Sathe et al., 2007).
Propriétés
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-butan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClN2O/c1-3-7(2)14-11(16)15-10-5-4-8(12)6-9(10)13/h4-7H,3H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLVUMDTLQKCBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC1=C(C=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5460318.png)


![3-[(1-propyl-1H-imidazol-2-yl)methyl]-3,9-diazaspiro[5.5]undecane](/img/structure/B5460345.png)
![2-[5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N,N-diethylacetamide](/img/structure/B5460357.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1-propionylprolinamide](/img/structure/B5460367.png)
![N-(2-ethoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5460374.png)
![5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-(2-thienyl)pyrimidine](/img/structure/B5460383.png)

![2-amino-4-(2,5-dimethoxyphenyl)-5-hydroxy-10-methyl-8-oxo-4H,8H-pyrano[2,3-f]chromene-3-carbonitrile](/img/structure/B5460412.png)
![4-{6-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B5460420.png)
![3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5460428.png)
![2-(benzylamino)-9-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5460432.png)
![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)pyridine](/img/structure/B5460444.png)